

2-(Methylthio)phenol CAS number 1073-29-6 properties

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Compound of Interest

Compound Name: 2-(Methylthio)phenol

Cat. No.: B087076

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An In-depth Technical Guide to **2-(Methylthio)phenol** (CAS 1073-29-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylthio)phenol, CAS number 1073-29-6, is an aryl sulfide compound of increasing significance in the pharmaceutical and chemical industries.^{[1][2]} Characterized by a phenol ring substituted with a methylthio group at the ortho position, this bifunctional molecule serves as a versatile building block in organic synthesis.^{[3][4]} Its primary application of interest for drug development lies in its role as a key intermediate for the synthesis of Retinoic Acid Receptor-related Orphan Receptor gamma (ROR- γ) inhibitors, a promising class of therapeutics for various autoimmune diseases.^[3] This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, applications, relevant biological pathways, and safety information.

Chemical and Physical Properties

2-(Methylthio)phenol is a colorless to pale yellow liquid with a distinct, potent aroma described as meaty, sulfurous, and reminiscent of onion or garlic.^{[5][6]} It is also a known constituent of coffee aroma.^[7] Its bifunctional nature, possessing both a hydroxyl group and a thioether linkage, makes it a valuable precursor in complex chemical syntheses.^{[3][4]}

Table 1: General Information and Identifiers

Identifier	Value	Source
CAS Number	1073-29-6	[8] [9]
Molecular Formula	C ₇ H ₈ OS	[5] [8] [9]
Molecular Weight	140.20 g/mol	[2] [8]
IUPAC Name	2-(methylsulfanyl)phenol	[1]
Synonyms	o-(Methylthio)phenol, 2- Hydroxythioanisole, o- Hydroxythioanisole, 2- (Methylmercapto)phenol	[2] [8] [9]
InChI Key	SOOARYARZPXNAL- UHFFFAOYSA-N	[1] [8]

| SMILES | CSc1ccccc1O |[\[8\]](#) |

Table 2: Physical and Chemical Properties

Property	Value	Conditions	Source
Physical Form	Liquid	20°C	[6]
Appearance	Clear, colorless to yellow	-	[5] [6]
Boiling Point	218-219 °C	760 mm Hg	[2] [5]
	105 °C	22 mm Hg	[5]
Specific Gravity	1.168 - 1.173	25 °C	[5]
Refractive Index	1.575 - 1.584	20 °C	[5]
Flash Point	107.78 °C (226 °F)	TCC	[5]
Vapor Pressure	0.168 mmHg	25 °C (est.)	[5]
Water Solubility	4,978 mg/L	25 °C (est.)	[5]
logP (o/w)	2.002 - 2.10	Estimated	[5]
pKa (Strongest Acidic)	9.22	Predicted	[1]

| Storage Temperature| Room Temperature | Sealed, dry, cool, dark place | |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **2-(Methylthio)phenol**.

Table 3: Summary of Available Spectroscopic Data

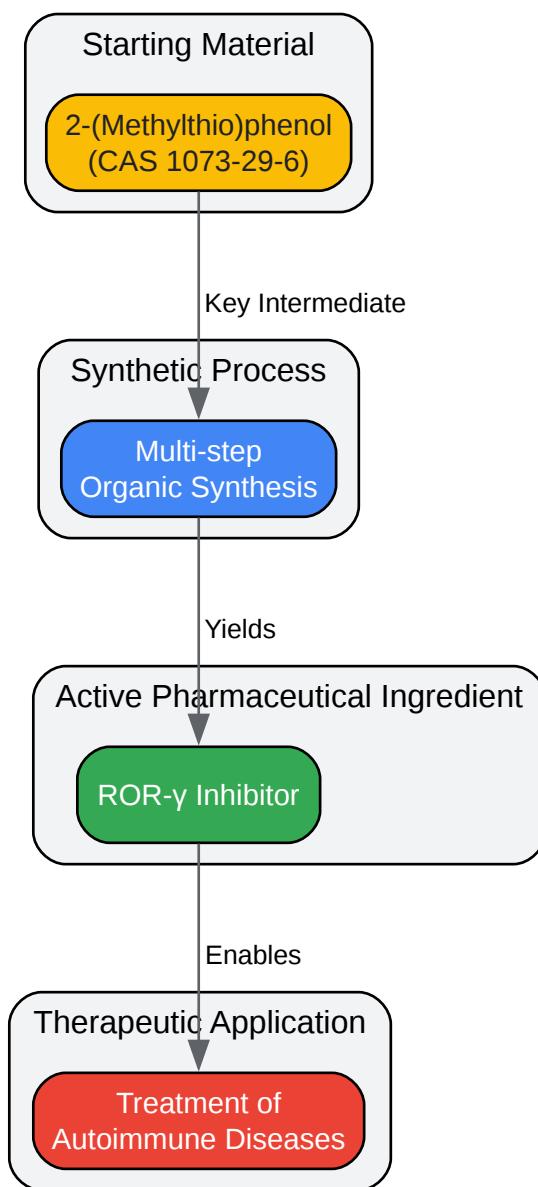
Technique	Data Availability	Source
Infrared (IR) Spectroscopy	FTIR (Neat), ATR-IR, Vapor Phase IR spectra available.	[2] [9]
Mass Spectrometry (MS)	Electron Ionization (EI) mass spectrum data available.	[9]

| Nuclear Magnetic Resonance (NMR) | NMR prediction tools are available for this structure. |
[5] |

Applications in Research and Drug Development

While historically used as a flavoring agent in the food industry, the primary focus for researchers is its role as a key chemical intermediate.[2][3][5]

- **Pharmaceutical Synthesis:** The compound is a critical starting material for the synthesis of ROR- γ inhibitors.[3] ROR- γ is a nuclear receptor that plays a pivotal role in the differentiation and function of Th17 cells, which are deeply implicated in the pathology of autoimmune diseases like psoriasis, multiple sclerosis, and rheumatoid arthritis.[3] The structure of **2-(Methylthio)phenol** provides an ideal scaffold for building potent and selective modulators of this receptor.[3]
- **Agrochemical and Materials Science:** Its versatile structure allows for its use as a building block in creating complex organic molecules for agrochemicals.[4] The sulfur-containing moiety can act as a chelating agent, forming complexes with metal ions, which has applications in the development of catalysts, dyes, and pigments.[4]



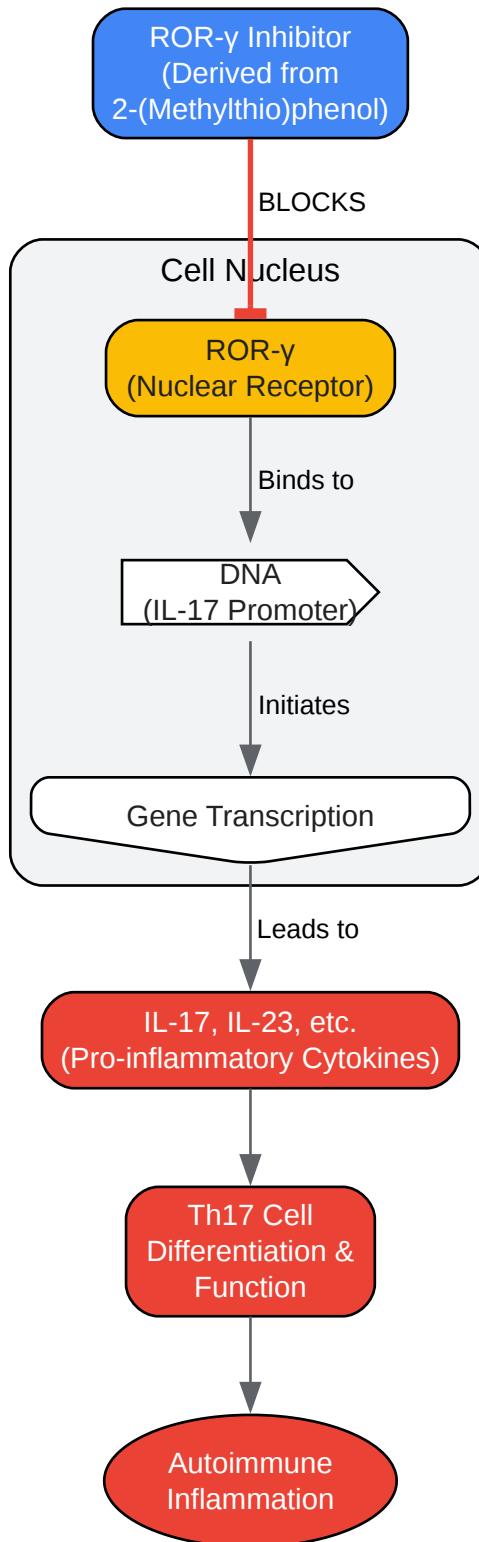
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Caption: Role of **2-(Methylthio)phenol** in drug development.

Signaling Pathway Involvement: ROR-γ

ROR-γ is the key biological target related to the application of **2-(Methylthio)phenol** derivatives. As a nuclear receptor, it functions as a transcription factor that, upon activation, drives the expression of genes essential for the differentiation of T helper 17 (Th17) cells. A primary gene target is IL17A, which encodes the pro-inflammatory cytokine Interleukin-17A.

Inhibitors synthesized from **2-(Methylthio)phenol** are designed to block the activity of ROR- γ , thereby reducing Th17 cell populations and suppressing the inflammatory cascade.



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Caption: Simplified ROR- γ signaling pathway and point of inhibition.

Experimental Protocols and Synthesis

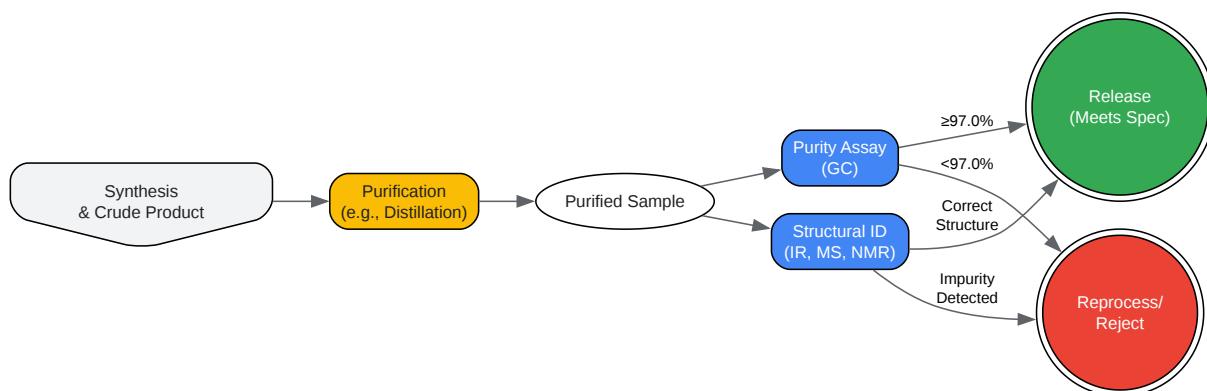
Synthesis

A reported method for the synthesis of **2-(Methylthio)phenol** involves the use of a diazonium salt derived from methyl-(2-aminofuryl)-sulfide.[7] While detailed industrial protocols are proprietary, a general laboratory approach would involve the diazotization of an appropriate amino-precursor followed by a Sandmeyer-type reaction or thermal decomposition in the presence of a suitable reagent to install the hydroxyl group.

Quality Control and Analysis

Purity assessment is critical for its use as a pharmaceutical intermediate.[3]

- Gas Chromatography (GC): This is the standard method for determining the purity (assay) of **2-(Methylthio)phenol**, with typical specifications requiring $\geq 97.0\%$.[6]
- Spectroscopic Verification: Techniques such as IR, MS, and NMR are employed to confirm the chemical structure and identify any potential impurities.[2][9]



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Caption: General experimental workflow for quality control.

Toxicological Assays

- Genotoxicity: The compound was reported as positive for both cytotoxicity and genotoxicity in the BlueScreen assay, a human cell-based system.[10] However, at current exposure levels from its use as a fragrance ingredient, the total systemic exposure is below the established Threshold of Toxicological Concern (TTC) for genotoxicity.[10]
- Phototoxicity: In vitro data indicates the material is phototoxic at concentrations of 1% or greater.[10] This is not considered a concern under current declared use levels in consumer products.[10]

Safety and Toxicology

The compound requires careful handling in a laboratory or industrial setting. It is classified as an irritant and is harmful if swallowed.[2][11]

Table 4: GHS Hazard Information

Code	Hazard Statement	Class	Source
GHS07	-	Warning	
H302	Harmful if swallowed	Acute Toxicity, Oral	[2]
H315	Causes skin irritation	Skin Corrosion/Irritation, Cat. 2	[11]
H319	Causes serious eye irritation	Serious Eye Damage/Irritation, Cat. 2	[11]

| - | May cause respiratory irritation | STOT SE, Cat. 3 |[11] |

Standard precautionary measures should be followed, including wearing protective gloves, clothing, and eye protection.[11][12] Work should be conducted in a well-ventilated area or under a fume hood.[11][12] The Joint FAO/WHO Expert Committee on Food Additives (JECFA)

concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[\[2\]](#)[\[13\]](#)

Conclusion

2-(Methylthio)phenol (CAS 1073-29-6) is a compound with significant value beyond its traditional use as a flavor and fragrance agent. Its unique bifunctional structure makes it an indispensable building block for advanced organic synthesis, particularly in the pharmaceutical sector. For drug development professionals, its role as a key intermediate in the production of ROR- γ inhibitors highlights its importance in the quest for novel treatments for autoimmune disorders. A thorough understanding of its properties, handling requirements, and biological relevance is essential for its effective and safe utilization in research and development.

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